molecular formula C4H9ClN4 B1425294 Ethyl-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 1263377-87-2

Ethyl-1H-1,2,3-triazol-4-amine hydrochloride

Cat. No. B1425294
M. Wt: 148.59 g/mol
InChI Key: IJPXWGAPLAEFAA-UHFFFAOYSA-N
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Description

Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is a chemical compound with the CAS Number: 1263377-87-2 . It has a molecular weight of 148.59 . The IUPAC name for this compound is 1-ethyl-1H-1,2,3-triazol-4-amine hydrochloride .


Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids with amine-ester functionality involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . Another method involves the use of “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .


Molecular Structure Analysis

The Inchi Code for Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is 1S/C4H8N4.ClH/c1-2-8-3-4 (5)6-7-8;/h3H,2,5H2,1H3;1H . This indicates the presence of a triazole ring with an ethyl group attached to it.


Chemical Reactions Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is characterized by high regioselectivity, good functional group tolerance, and a wide substrate scope .


Physical And Chemical Properties Analysis

Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is a solid at room temperature .

Scientific Research Applications

Novel Triazole Derivatives

Triazole compounds, including Ethyl-1H-1,2,3-triazol-4-amine hydrochloride, are significant for preparing new drugs due to their diverse biological activities. Recent patents have focused on the development of novel triazole derivatives with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These studies aim to find more efficient preparations for these triazoles that address current concerns in green chemistry, energy saving, and sustainability. The quest for new prototypes for emerging diseases and drug-resistant bacteria is of great urgency, highlighting the importance of triazoles in addressing global health challenges (Ferreira et al., 2013).

Applications in Organic Synthesis and Industry

3 and 4-substituted amino-1,2,4-triazoles, derivatives of Ethyl-1H-1,2,3-triazol-4-amine hydrochloride, have found extensive use in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their role extends to the manufacture of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, indicating their versatile application in applied sciences, biotechnology, energy, and chemistry. These derivatives play a crucial role in the development of plant protection products and medically significant drugs, showcasing their broad utility across different sectors (Nazarov V.N. et al., 2021).

Eco-friendly Synthesis Methods

The synthesis of 1,2,3-triazoles, including derivatives of Ethyl-1H-1,2,3-triazol-4-amine hydrochloride, via eco-friendly methods has gained attention. Recent advancements involve microwave irradiation and the use of new, easily recoverable catalysts such as rhizobial cyclic β-1,2 glucan and water extract of banana, among others. These methods offer advantages like shorter reaction times, easier work-up, and higher yields, potentially applicable to the industrial synthesis of drugs and other areas. This approach aligns with the broader goal of sustainable and environmentally benign chemical synthesis (de Souza et al., 2019).

Corrosion Inhibition

1,2,3-Triazole derivatives, stemming from Ethyl-1H-1,2,3-triazol-4-amine hydrochloride, have demonstrated efficacy as corrosion inhibitors for metals and their alloys. These compounds, particularly 1,4-disubstituted 1,2,3-triazole derivatives, have been synthesized using copper-catalyzed azide-alkyne cycloaddition reactions. Their application as corrosion inhibitors is supported by their non-toxic, environmentally friendly nature and stability under acidic conditions. This highlights the role of triazole derivatives in protecting industrial materials and equipment, contributing to longer service life and reduced maintenance costs (Hrimla et al., 2021).

Safety And Hazards

The safety information for Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is available in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemical compounds with appropriate personal protective equipment and to ensure adequate ventilation .

properties

IUPAC Name

1-ethyltriazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-2-8-3-4(5)6-7-8;/h3H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPXWGAPLAEFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679336
Record name 1-Ethyl-1H-1,2,3-triazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride

CAS RN

1263377-87-2, 802915-18-0
Record name 1-Ethyl-1H-1,2,3-triazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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